8-Hydroxycarvedilol O-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

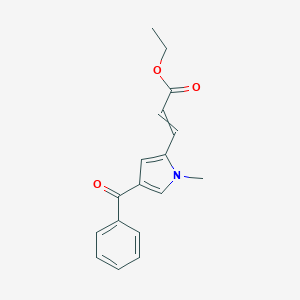

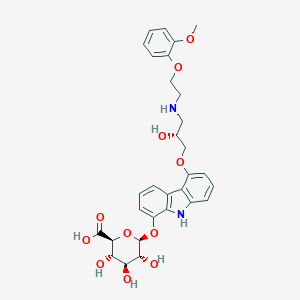

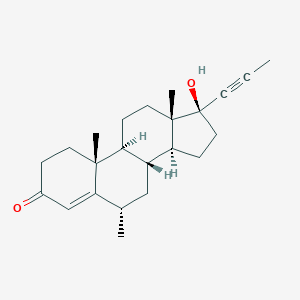

8-Hydroxycarvedilol O-glucuronide is a metabolite of Carvedilol, a widely used beta-blocker medication for the treatment of hypertension and heart failure. It is a glucuronidated form of 8-hydroxycarvedilol, which is formed in the liver by the enzyme UDP-glucuronosyltransferase. The glucuronidation process makes the compound more water-soluble and easily excreted from the body.

Mecanismo De Acción

The mechanism of action of 8-Hydroxycarvedilol O-glucuronide is not completely understood. However, it is believed to have a similar pharmacological profile to Carvedilol, which acts as a non-selective beta-blocker and alpha-1 blocker. These actions result in a decrease in heart rate, blood pressure, and cardiac output.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 8-Hydroxycarvedilol O-glucuronide are not well characterized. However, it is known to be a stable and inactive metabolite of Carvedilol, which does not contribute to the pharmacological effects of the drug. It is rapidly excreted from the body through the urine and feces.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 8-Hydroxycarvedilol O-glucuronide in lab experiments are its stability, availability, and specificity. It is a well-characterized reference standard that can be easily synthesized or purchased from commercial sources. However, its limitations include its lack of pharmacological activity and its inability to represent the complex metabolic pathways of Carvedilol in vivo.

Direcciones Futuras

For the research on 8-Hydroxycarvedilol O-glucuronide include the development of new analytical methods for its quantification in biological samples, the investigation of its potential as a biomarker for Carvedilol metabolism, and the exploration of its pharmacological properties in vitro and in vivo. Additionally, the role of 8-Hydroxycarvedilol O-glucuronide in drug-drug interactions and its impact on the efficacy and safety of Carvedilol therapy should be further investigated.

Métodos De Síntesis

The synthesis of 8-Hydroxycarvedilol O-glucuronide can be achieved by incubating Carvedilol with human liver microsomes or with recombinant UDP-glucuronosyltransferase enzymes. The reaction is performed in the presence of UDP-glucuronic acid, which acts as a cofactor for the enzyme.

Aplicaciones Científicas De Investigación

The scientific research application of 8-Hydroxycarvedilol O-glucuronide is mainly focused on its pharmacokinetic and pharmacodynamic properties. It is used as a reference standard for the quantification of Carvedilol metabolites in biological samples, such as plasma and urine. Additionally, it is used as a tool compound to study the metabolism and elimination of Carvedilol in vitro and in vivo.

Propiedades

Número CAS |

136657-39-1 |

|---|---|

Fórmula molecular |

C30H34N2O11 |

Peso molecular |

598.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |

Clave InChI |

VNOMSNHAOHVOPZ-IVODMCMDSA-N |

SMILES isomérico |

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

SMILES canónico |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |

Sinónimos |

8-hydroxycarvedilol O-glucuronide 8-hydroxycarvedilol O-glucuronide, (S)-isomer 8-OHCG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)